3-Methylquinolin-8-ol
Overview
Description
3-Methylquinolin-8-ol is a chemical compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. It features a quinoline core structure with a methyl group at the third position and a hydroxyl group at the eighth position. This structure is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of compounds related to 3-Methylquinolin-8-ol, such as 8-methylquinoline derivatives, has been extensively studied. For instance, the CpCo(III)-catalyzed C(sp3)–H bond alkenylation of 8-methylquinoline with alkynes demonstrates a highly regioselective and stereoselective method for modifying the quinoline structure . Similarly, the CpRh(III)-catalyzed regioselective C(sp3)-H methylation of 8-methylquinolines with organoboron reagents provides a pathway to monomethylated products . These methods highlight the potential for creating derivatives of 3-Methylquinolin-8-ol through selective bond activation and functionalization.
Molecular Structure Analysis
The molecular structure of related compounds, such as the acetone adduct of trans-methyliodo-8-hydroxyquinolinatocarbonyltriphenylphosphinerhodium(III), has been determined through crystallography, revealing an octahedral configuration around the rhodium atom . This insight into the coordination chemistry of quinoline derivatives is valuable for understanding the reactivity and potential applications of 3-Methylquinolin-8-ol.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is diverse. For example, organorhodium(III) complexes of 8-methylquinoline have been synthesized, which react with various ligands to form different complexes characterized by spectroscopic methods . Additionally, the synthesis of 8-substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines involves a Sandmeyer-like reaction, which could be relevant for the functionalization of 3-Methylquinolin-8-ol .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesis and structure of arsenic 2-methyl-8-mercaptoquinolinate provide insights into the coordination environment and bond lengths, which can affect the properties of the compound . Moreover, the synthesis, structure, and physico-chemical properties of 3-methyl derivatives of l-(4',4'-dimethyl-2',6'-dioxocyclohex-1'-yl)-3,4-dihydroisoquinoline offer a glimpse into the tautomeric forms and their stability in different states, which is crucial for understanding the behavior of 3-Methylquinolin-8-ol .
Scientific Research Applications
Corrosion Inhibition
3-Methylquinolin-8-ol derivatives, specifically 5-((aminooxy)methyl)quinolin-8-ol (AMQN) and 5-(hydrazinylmethyl)quinolin-8-ol (HMQN), have been synthesized and shown to effectively inhibit corrosion in carbon steel. These compounds, particularly HMQN, demonstrate up to 97% inhibition efficacy in 1M HCl environments. Their mixed-type inhibition and adherence to the Langmuir adsorption model suggest potential applications in materials science and engineering (Rouifi et al., 2020).
Metal Complex Formation
8-Hydroxyquinoline derivatives, including 3-Methylquinolin-8-ol, are used in synthesizing metal complexes with various transition metals (Mn, Fe, Co, Ni, Cu, Zn). These complexes, due to their antimicrobial activities, hold potential in developing natural preservatives and pharmaceuticals. This is particularly relevant in the context of foodborne bacteria, highlighting the compound's significance in food safety and drug development (Patel & Patel, 2017).
Biological Activities
3-Methylquinolin-8-ol and its derivatives exhibit a range of biological activities. For instance, their pharmacological significance is evident in the synthesis of complexes with divalent transition metals. These complexes have been evaluated for antimicrobial activity, providing insights into their potential applications in medical research and therapy (Kim et al., 2014).
Safety And Hazards
Future Directions
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
3-methylquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPOFWYKNOUJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402027 | |
Record name | 3-methylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinolin-8-ol | |
CAS RN |
75457-13-5 | |
Record name | 3-methylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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